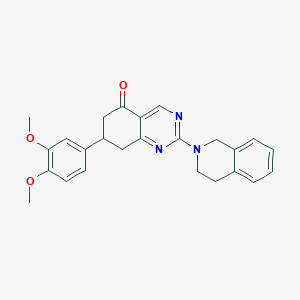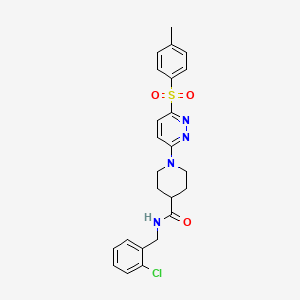![molecular formula C22H30N2O3S B14998747 N-cyclohexyl-2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-methylbutanamide](/img/structure/B14998747.png)
N-cyclohexyl-2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE is a complex organic compound that features a combination of cyclohexyl, furan, thiophene, and acetamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes may include:
Formation of the Furan-2-yl Methyl Intermediate: This step involves the reaction of furan with a suitable methylating agent.
Synthesis of the Thiophene-2-yl Acetamido Intermediate: Thiophene is reacted with acetic anhydride and an amine to form the acetamido derivative.
Coupling of Intermediates: The furan and thiophene intermediates are coupled using a cyclohexylamine derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan and thiophene derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE: can be compared with other compounds containing furan, thiophene, and acetamido groups.
N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE lies in its ability to undergo diverse chemical reactions and its potential applications in various fields of research. Its combination of cyclohexyl, furan, thiophene, and acetamido groups provides a versatile platform for further chemical modifications and studies.
Propriétés
Formule moléculaire |
C22H30N2O3S |
|---|---|
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
N-cyclohexyl-2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-methylbutanamide |
InChI |
InChI=1S/C22H30N2O3S/c1-3-22(2,21(26)23-17-9-5-4-6-10-17)24(16-18-11-7-13-27-18)20(25)15-19-12-8-14-28-19/h7-8,11-14,17H,3-6,9-10,15-16H2,1-2H3,(H,23,26) |
Clé InChI |
MKLKKCFIJALGBZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14998666.png)
![12-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14998667.png)
![Methyl 6-(2-methylbutan-2-yl)-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14998670.png)
![6-Benzyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14998674.png)
![Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B14998678.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14998681.png)
![ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B14998686.png)
![8-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B14998693.png)
![8-(2-aminophenyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14998694.png)
![2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B14998706.png)
![13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B14998719.png)

![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]butanamide](/img/structure/B14998733.png)

